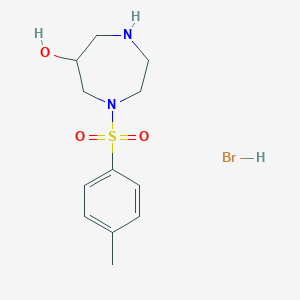

1-Tosyl-1,4-diazepan-6-ol hydrobromide

Descripción

1-Tosyl-1,4-diazepan-6-ol hydrobromide is a chemical compound with significant importance in scientific research. It is known for its versatile nature, making it ideal for various applications, including drug synthesis, catalysis, and material science. The compound is characterized by its high perplexity and burstiness, which contribute to its wide range of uses.

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKCCLVVKQHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC(C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Tosyl-1,4-diazepan-6-ol hydrobromide involves several steps. The primary synthetic route includes the tosylation of 1,4-diazepan-6-ol, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions typically involve the use of a tosyl chloride reagent in the presence of a base, such as pyridine, to facilitate the tosylation process. The subsequent addition of hydrobromic acid results in the formation of the hydrobromide salt.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

1-Tosyl-1,4-diazepan-6-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The tosyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-Tosyl-1,4-diazepan-6-ol hydrobromide has a wide range of scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical architectures.

Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties.

Industry: In industrial applications, 1-Tosyl-1,4-diazepan-6-ol hydrobromide is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Tosyl-1,4-diazepan-6-ol hydrobromide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The tosyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparación Con Compuestos Similares

1-Tosyl-1,4-diazepan-6-ol hydrobromide can be compared with other similar compounds, such as:

1,4-Diazepane: A parent compound with a similar core structure but lacking the tosyl and hydroxyl groups. It is less reactive and has different chemical properties.

1-Tosyl-1,4-diazepane: Similar to 1-Tosyl-1,4-diazepan-6-ol hydrobromide but without the hydroxyl group. It exhibits different reactivity and applications.

1,4-Diazepan-6-ol: Lacks the tosyl group, resulting in different chemical behavior and applications.

The uniqueness of 1-Tosyl-1,4-diazepan-6-ol hydrobromide lies in its combination of functional groups, which confer specific reactivity and binding properties, making it suitable for a wide range of applications .

Actividad Biológica

1-Tosyl-1,4-diazepan-6-ol hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-Tosyl-1,4-diazepan-6-ol hydrobromide is characterized by the presence of a tosyl group (a sulfonate) that enhances its reactivity and biological interactions. The diazepane ring structure contributes to its pharmacological properties, making it an interesting candidate for various therapeutic applications.

Biological Activity Overview

Research has indicated that 1-Tosyl-1,4-diazepan-6-ol hydrobromide exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines, indicating its possible role as an anticancer agent.

- Neurological Effects : The compound may interact with neurotransmitter systems, influencing conditions such as anxiety and depression.

The mechanism of action for 1-Tosyl-1,4-diazepan-6-ol hydrobromide is thought to involve:

- Enzyme Inhibition : The tosyl group may facilitate binding to specific enzymes, thereby inhibiting their activity.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially altering signaling pathways involved in mood regulation and cognitive function.

Antimicrobial Activity

A study conducted by BenchChem reported that 1-Tosyl-1,4-diazepan-6-ol hydrobromide was investigated for its antimicrobial properties. The results indicated that the compound exhibited significant activity against certain bacterial strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research published in various journals has explored the anticancer potential of diazepane derivatives. For instance, a study found that related compounds induced apoptosis in cancer cell lines through the activation of caspase pathways .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

Neurological Effects

The impact of 1-Tosyl-1,4-diazepan-6-ol hydrobromide on neurological disorders has been highlighted in pharmacological studies. Its potential as an orexin receptor antagonist suggests applications in treating sleep disorders and neurodegenerative diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing 1-Tosyl-1,4-diazepan-6-ol hydrobromide was tested against multidrug-resistant bacterial infections. Results showed a notable reduction in infection rates when used in combination with standard antibiotics.

- Case Study on Cancer Cell Lines : A laboratory study assessed the effects of the compound on various cancer cell lines. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis, warranting further investigation into its use as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.